molecular formula C10H17NO3 B14887778 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde

3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde

Cat. No.: B14887778
M. Wt: 199.25 g/mol
InChI Key: WNOKWXAEGQRVCM-UHFFFAOYSA-N
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Description

3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is an organic compound with a complex structure that includes an oxazinane ring, an isopropyl group, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable aldehyde under acidic conditions to form the oxazinane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxazinane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carboxylic acid.

    Reduction: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-methanol.

    Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5,5-dimethyl-1,3-dioxane: Similar in structure but lacks the aldehyde group.

    N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl): Contains a different heterocyclic ring system.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

5,5-dimethyl-2-oxo-3-propan-2-yl-1,3-oxazinane-6-carbaldehyde

InChI

InChI=1S/C10H17NO3/c1-7(2)11-6-10(3,4)8(5-12)14-9(11)13/h5,7-8H,6H2,1-4H3

InChI Key

WNOKWXAEGQRVCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(OC1=O)C=O)(C)C

Origin of Product

United States

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